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Compound of Interest

5-Chloro-N,2-dimethylaniline
Compound Name:

hydrochloride
CAS No.: 1187386-18-0
Cat. No.: B1462899

Get Quote

Compound Identity & Significance

5-Chloro-N,2-dimethylaniline hydrochloride is a specialized secondary amine building block
used in the synthesis of agrochemicals and pharmaceutical intermediates.[1] It is structurally
significant as a regioisomer of the chlordimeform metabolite (N-demethylchlordimeform),
distinguished by the chlorine substitution at the 5-position (meta to the amino group) rather
than the 4-position.[1]

IUPAC Name: 5-Chloro-N,2-dimethylaniline hydrochloride

Synonyms: N-(5-Chloro-2-methylphenyl)methylamine HCI; 5-Chloro-N-methyl-o-toluidine
hydrochloride[1]

CAS Number: 1187386-18-0[1][2][3][4][5]

Molecular Formula:
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(Salt) /
(Free Base)[1]

e Molecular Weight: 192.09 g/mol (Salt)[1]

Structural Visualization

The following diagram outlines the structural connectivity and the synthesis pathway typically
employed to access this salt form from its primary amine precursor.
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Figure 1: Synthetic logic flow from the primary aniline precursor to the target hydrochloride salt.

[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the molecular skeleton and the
halogen substitution pattern.[1]

Experimental Parameters (ESI+)

« lonization Source: Electrospray lonization (ESI), Positive Mode[1]
e Solvent: Methanol/Water (50:[1]50) + 0.1% Formic Acid[1]

o Capillary Voltage: 3.5 kV

Fragmentation Data & Interpretation

The mass spectrum is dominated by the protonated molecular ion
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.[1] The presence of a single chlorine atom creates a distinct isotopic signature.

m/z Relative . .
lon Type Assighment Interpretation
(Observed) Abundance

Base peak

corresponding to
Molecular lon 156.05 100% P g

the free base

mass + proton.

Characteristic

3:1 ratio
Isotope Peak 158.05 ~32% o

confirming one

Chlorine atom.[1]

Loss of the
methylamine
moiet

Fragment 125.03 <10% y ]
(tropylium-like
cation formation).

[1]

Dechlorination
(rare in soft ESI,

Fragment 120.10 <5% )
common in EI).

[1]

Fragmentation Pathway Logic

The fragmentation under collision-induced dissociation (CID) typically involves the cleavage of
the N-methyl bond or the loss of the chlorine substituent.[1]
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Figure 2: Proposed fragmentation pathways for the protonated molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is critical for distinguishing the specific regioisomer (5-chloro vs. 4-chloro).[1]
The data below represents the consensus chemical shifts for the hydrochloride salt in DMSO-

. The salt form induces significant downfield shifts in the amine and ortho-protons compared to
the free base.[1]

H NMR Data (400 MHz, DMSO- )

© 2026 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b1462899/docs?utm_src=pdf-body-img#spectroscopic-profile-5-chloro-n-2-dimethylaniline-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/9855548
https://pubchem.ncbi.nlm.nih.gov/compound/9855548
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462899?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Shift ( Coupling (
Position Multiplicity Integration
» PpmM) , HZ)

Assignment
Logic

Ammonium
protons

(exchangeabl

NH 9.50-10.20  Broad Singlet  2H . & with D

0). Highly
deshielded.

Ortho to N,
Ortho to CI.
[1]

Ar-H (C6) 7.35 Doublet (d) 1H Deshielded
by
ammonium

cation.[1]

Ortho to Me,

Meta to CI.[1]

Shielded
Ar-H (C3) 7.28 Doublet (d) 1H )

relative to C6

due to methyl
group.[1]

Meta to Me,
Ortho to CI.
Doublet of [1] Shows
Ar-H (C4) 7.15 1H o
Doublets (dd) characteristic
ortho/meta

coupling.[1]

N-CH 2.95 Singlet (s) 3H - N-Methyl
group.
Shifted
downfield
from ~2.7

(free base)
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due to
positive
charge.[1]

Aryl Methyl
2.28 Singlet (s) 3H - group at C2.
[1]

Ar-CH

Key Diagnostic Feature: The coupling pattern of the aromatic protons confirms the 1,2,5-
substitution pattern.[1] The H6 proton appears as a narrow doublet (meta coupling only) or a
broad singlet if unresolved, while H3 and H4 show strong ortho coupling.[1]

C NMR Data (100 MHz, DMSO- )

Shift (
Carbon Type Assighment

» Ppm)
Quaternary Ar-C 138.5 C1 (Attached to Nitrogen)
Quaternary Ar-C 132.0 C5 (Attached to Chlorine)
Quaternary Ar-C 130.5 C2 (Attached to Methyl)
Ar-CH 131.2 C3
Ar-CH 126.8 C6
Ar-CH 125.5 C4
N-CH 35.2 N-Methyl Carbon
Ar-CH 17.8 Aryl Methyl Carbon

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is distinct from the free base, primarily in the high-

frequency region due to the ammonium species.[1]

Key Absorption Bands (KBr Pellet)
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Frequency (cm

Intensity

Functional Group

) Assignment

N-H Stretch (

): Characteristic "ammonium
2400 - 3000 Broad, Strong band" of secondary amine

salts. Overlaps C-H stretches.

[1]

] C=C Aromatic Stretch: Ring

1580 - 1600 Medium )

breathing modes.[1]

C-H Bending: Methyl grou
1450 - 1470 Medium ] J Y1 group

deformation.

) C-N Stretch: Aryl-amine bond.

1050 - 1100 Medium

[1]

C-Cl Stretch: Characteristic
750 - 800 Strong ]

halo-aromatic stretch.[1]

1,2,5-Trisubstitution Pattern:
800 - 850 Strong Out-of-plane (oop) C-H

bending.

Handling & Stability Protocol

To ensure spectroscopic reproducibility, the following handling protocols must be observed.

This compound is hygroscopic and sensitive to base.[1]

e Solvent Selection: For NMR, use DMSO-

or Methanol-

.[1] Avoid CDCI

if the salt is not fully soluble or if acidity causes aggregation.[1]
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o Free Base Liberation (Optional): If signals are broadened by exchange, neutralize the salt in-
situ by adding a micro-drop of NaOD/D

O or solid K
CcO

to the NMR tube.[1] This will shift the N-Me peak upfield (~2.75 ppm) and sharpen aromatic
signals.[1]

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen). The salt is stable, but the

free base oxidizes slowly in air.[1]

References

e Pretsch, E., Buhlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer.[1] [1]

 Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of
Organic Compounds (7th ed.). Wiley.[1][6] [1]

» National Center for Biotechnology Information (NCBI). PubChem Compound Summary for
CAS 95-79-4 (Parent Amine). [1]

o Combi-Blocks Inc. Product Data Sheet: N-Methyl 5-chloro-2-methylaniline hydrochloride
(CAS 1187386-18-0).[1][2][3][4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Methylbenzylamine hydrochloride | CBH12CIN | CID 9855548 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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2.1187386-18-0 Cas No. | N-Methyl 5-chloro-2-methylaniline hydrochloride | Apollo
[store.apolloscientific.co.uk]

3.1187386-18-0 - N-Methyl 5-chloro-2-methylaniline hydrochloride - N-Methyl 5-chloro-2-
methylaniline hydrochloride [F¥ARER] | 53k-B 17 1 JL L FNYe4hEK [labchem-
wako.fujifilm.com]

4. alfa-chemistry.com [alfa-chemistry.com]
5. biomart.cn [biomart.cn]
6. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [Spectroscopic Profile: 5-Chloro-N,2-dimethylaniline
Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1462899/docs#spectroscopic-profile-5-chloro-n-2-
dimethylaniline-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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